UT-B-IN-1

Description

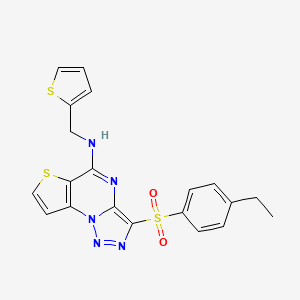

Structure

3D Structure

Properties

IUPAC Name |

10-(4-ethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S3/c1-2-13-5-7-15(8-6-13)30(26,27)20-19-22-18(21-12-14-4-3-10-28-14)17-16(9-11-29-17)25(19)24-23-20/h3-11H,2,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFZCWXRMHSLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UT-B-IN-1: A Selective Inhibitor of Urea Transporter B for Research and Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: UT-B-IN-1 is a potent, selective, and reversible inhibitor of the urea transporter B (UT-B), a membrane protein crucial for urea transport in various tissues, including the kidney and red blood cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers investigating the physiological roles of UT-B and for professionals in the field of drug discovery exploring novel diuretic agents.

Introduction to UT-B and the Rationale for Selective Inhibition

Urea transporters (UTs) are integral membrane proteins that facilitate the passive transport of urea across cell membranes down its concentration gradient. In mammals, two main families of urea transporters have been identified: UT-A (encoded by the SLC14A2 gene) and UT-B (encoded by the SLC14A1 gene). UT-B is prominently expressed in the descending vasa recta of the kidney and in erythrocytes.[1][2] In the kidney, UT-B plays a critical role in the urine concentrating mechanism by participating in the countercurrent exchange system, which helps maintain a hyperosmotic medullary interstitium.[1] Mice lacking UT-B exhibit a significant reduction in their ability to concentrate urine.[1] This physiological function makes UT-B a compelling target for the development of novel diuretics, termed "urearetics," which would act by a mechanism distinct from conventional diuretics that target ion transporters.[1][2]

This compound (also known as UTBINH-14) is a small molecule inhibitor belonging to the triazolothienopyrimidine class that has demonstrated high potency and selectivity for UT-B.[1][3] Its ability to specifically block UT-B-mediated urea transport provides a powerful tool for elucidating the physiological and pathophysiological roles of UT-B and serves as a lead compound for the development of new therapeutic agents for conditions involving fluid retention.[1]

Mechanism of Action of this compound

This compound functions as a reversible and competitive inhibitor of UT-B.[1][3] Studies have shown that this compound competes with urea for binding to the transporter, with evidence suggesting an interaction at an intracellular site on the UT-B protein.[1][4] The reversibility of its action is supported by washout experiments where the inhibitory effect on urea transport is removed after the compound is washed away.[4]

The proposed mechanism of action involves this compound binding to the urea permeation pathway of the UT-B protein, thereby sterically hindering the passage of urea molecules. This competitive inhibition is demonstrated by the reduced inhibitory potency of this compound at higher urea concentrations.[4]

Caption: Competitive inhibition of UT-B by this compound.

Quantitative Inhibitory Data

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against both human and mouse UT-B.

| Compound | Target | Species | Assay | IC50 (nM) | Reference |

| This compound | UT-B | Human | Erythrocyte Osmotic Lysis Assay | 10 | [3] |

| This compound | UT-B | Mouse | Erythrocyte Osmotic Lysis Assay | 25 | [3] |

| This compound | UT-B | Mouse | Urea Efflux in Preloaded Erythrocytes | 26.7 | [3][4] |

This compound exhibits high selectivity for UT-B over the UT-A isoforms, which is a critical feature for a targeted therapeutic.[1][3] This selectivity has been demonstrated in stably transfected Madin-Darby Canine Kidney (MDCK) cell lines expressing different urea transporter isoforms.[1]

| Compound | Target | Inhibition at 1 µM | Cell Line | Reference |

| This compound | UT-A1 | Minimal | MDCK-UT-A1 | [1] |

| This compound | UT-A3 | Minimal | MDCK-UT-A3 | [1] |

| This compound | UT-B | >90% | MDCK-UT-B | [1] |

In vivo studies in mice have confirmed the diuretic effect of this compound. Administration of the inhibitor leads to a significant increase in urine output and a decrease in urine osmolality.

| Species | Dose (intraperitoneal) | Effect | Reference |

| Mouse | 300 µg | Increased urine output and reduced urine osmolality with free access to water. | [3] |

| Mouse | 300 µg | Reduced urine osmolality and urea concentration with dDAVP injection. | [3] |

Experimental Protocols

Erythrocyte Osmotic Lysis Assay for UT-B Inhibition

This high-throughput screening assay is based on the principle that inhibition of urea (or a urea analog like acetamide) transport in erythrocytes leads to cell lysis under specific osmotic conditions.[1][2]

Caption: Workflow for the erythrocyte osmotic lysis assay.

Detailed Protocol:

-

Preparation of Erythrocyte Suspension:

-

Obtain fresh whole blood (human or mouse) with an anticoagulant.

-

Dilute the whole blood to a hematocrit of approximately 1% in phosphate-buffered saline (PBS) containing 1.25 M acetamide and 5 mM glucose.[1]

-

-

Compound Incubation:

-

Dispense 100 µL of the erythrocyte suspension into each well of a 96-well round-bottom microplate.

-

Add 1 µL of the test compound (e.g., this compound dissolved in DMSO) to achieve the desired final concentration (e.g., 25 µM for primary screening).[1] The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Incubate the plate for 10 minutes at room temperature.[1]

-

-

Lysis and Measurement:

-

Prepare a 96-well black-walled plate with 180 µL of isosmolar buffer (PBS containing 1% DMSO) in each well.

-

Rapidly transfer 20 µL of the erythrocyte suspension from the incubation plate to the measurement plate.[1] This creates a large, outwardly directed gradient of acetamide, causing cell swelling.

-

Immediately measure the change in near-infrared light absorption at 710 nm using a microplate reader.[2][5] Reduced absorbance indicates cell lysis.

-

Inhibition of UT-B slows acetamide efflux, leading to unopposed cell swelling and increased lysis.[1][2]

-

Urea Transport Assay in Stably Transfected MDCK Cells

This assay is used to determine the selectivity of inhibitors against different urea transporter isoforms.

Detailed Protocol:

-

Cell Culture:

-

Culture MDCK cells stably transfected with the cDNA for the desired urea transporter isoform (e.g., UT-A1, UT-A3, or UT-B) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic (e.g., 0.5 mg/ml G418).[1]

-

Seed the cells on collagen-coated, permeable Transwell inserts (e.g., 12-mm diameter, 0.4 µm pore size) and grow for at least 4 days to form a confluent monolayer with high transepithelial resistance (>500 Ω·cm²).[1]

-

-

Inhibitor Treatment and Urea Flux Measurement:

-

Pre-incubate the cell monolayers for 30 minutes at 37°C with the test inhibitor (e.g., this compound) or vehicle (DMSO) in both the apical (0.2 mL) and basolateral (1 mL) chambers. For UT-A isoforms, a stimulant like forskolin (10 µM) may be added to activate transport.[1]

-

To initiate the urea flux, replace the basolateral solution with PBS containing 15 mM urea.[1]

-

At specified time points, collect 5 µL aliquots from the apical solution.

-

Determine the urea concentration in the aliquots using a quantitative colorimetric urea assay kit.[1] The rate of increase in urea concentration in the apical chamber reflects the basolateral-to-apical urea flux.

-

In Vivo Diuresis Study in Mice

This protocol assesses the diuretic effect of this compound in a whole-animal model.

Detailed Protocol:

-

Animal Acclimation:

-

House male mice (e.g., C57BL/6) in metabolic cages for at least 4 days to allow for acclimation.[6] Provide standard rodent chow and free access to water.

-

-

Compound Administration and Urine Collection:

-

dDAVP-Induced Antidiuresis Model:

-

To assess the inhibitor's effect under conditions of high vasopressin, administer the vasopressin V2-receptor agonist dDAVP (1 µg/kg, i.p.).[3]

-

Administer this compound or vehicle shortly after dDAVP injection.

-

Collect urine over a defined period (e.g., 4 hours).

-

-

Urine Analysis:

-

Measure the total volume of urine collected at each time point.

-

Determine the urine osmolality using an osmometer.

-

Measure the urine urea concentration using a commercially available assay kit.

-

Conclusion

This compound is a highly potent and selective inhibitor of UT-B that has proven to be an invaluable tool for studying urea transport physiology. Its well-characterized mechanism of action, coupled with its demonstrated in vivo efficacy, underscores the potential of targeting UT-B for the development of novel diuretics. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the roles of UT-B and to explore the therapeutic potential of its selective inhibition.

References

- 1. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Urea Transporter-B Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on urea transporter-B (UT-B) inhibitors. It covers the core mechanism of action, key chemical classes, quantitative efficacy data, and detailed experimental protocols for their evaluation. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel diuretics.

Introduction to Urea Transporter-B

Urea transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes. They play a crucial role in the kidney's urinary concentrating mechanism, a process involving countercurrent multiplication. This system is supported by aquaporins, the Na+/K+/2Cl− cotransporter (NKCC2), and urea transporters.[1] Specifically, UT-A isoforms are found in kidney tubule epithelia, while UT-B (encoded by the SLC14A1 gene) is expressed in the vasa recta endothelia and erythrocytes.[1]

By facilitating urea recycling within the kidney, UTs help generate the high interstitial urea concentration necessary for producing concentrated urine.[2] Consequently, inhibiting UT function is a promising strategy for developing a new class of diuretics, termed 'urearetics'. Unlike conventional diuretics that block salt transport, UT inhibitors are expected to induce diuresis without causing electrolyte imbalances, a significant advantage in treating conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).[1][3]

Mechanism of Action and Binding Sites

UT-B inhibitors disrupt the urinary concentrating mechanism by blocking the passive transport of urea. High-throughput screening has successfully identified potent small-molecule inhibitors targeting UT-B.[1] Studies on compounds like UTBinh-14 have revealed that they bind to the UT-B protein, competing with urea.[1][4] Evidence suggests an intracellular site of action, as inhibition is only observed when the inhibitor is present in the erythrocyte-containing solution.[2] However, more recent structural studies have shown that inhibitors like UTBinh-14 can bind at both the extracellular and intracellular sides of the UT-B channel pore, suggesting a complex mechanism.[5][6] The binding appears to be driven by the shape of the binding pocket as well as specific molecular interactions.[6]

Key Chemical Classes and Quantitative Data

High-throughput screening of extensive compound libraries has led to the discovery of several chemical classes of UT-B inhibitors. Initial screens identified scaffolds such as phenylsulfoxyoxozoles, benzenesulfonanilides, phthalazinamines, and aminobenzimidazoles.[1] Subsequent efforts uncovered more potent and specific classes, including triazolothienopyrimidines and phenylphthalazines.[1][7]

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The data for several key UT-B inhibitors are summarized below.

| Compound Class | Compound Name | Target | IC50 | Reference |

| Triazolothienopyrimidine | UTBinh-14 | Human UT-B | ~10 nM | [1][4] |

| Mouse UT-B | ~25 nM | [1][4] | ||

| Phenylphthalazine | PU1424 | Human UT-B | 0.02 µM (20 nM) | [7] |

| Mouse UT-B | 0.69 µM (690 nM) | [7] | ||

| Thienoquinolin | PU-14 | Human, Rat, Mouse UT-B | (Activity Confirmed) | [1] |

| Natural Product | Isovaleric acid p-tolylester | UT-B | 80.34 µM | [8] |

| Natural Product | Linoleic acid | UT-B | 54.44 µM | [8] |

Experimental Protocols and Workflows

The discovery and validation of UT-B inhibitors rely on a series of specialized assays. The general workflow involves a primary high-throughput screen followed by more precise secondary validation assays.

This high-throughput assay is used for the initial screening of large compound libraries to identify potential UT-B inhibitors.[1][2]

Principle: The assay uses erythrocytes, which naturally express high levels of UT-B.[3] Erythrocytes are preloaded with acetamide, a urea analog transported by UT-B. When these cells are rapidly transferred to an acetamide-free isotonic buffer, the outwardly directed acetamide gradient causes transient cell swelling. Normally, UT-B facilitates rapid acetamide efflux, which limits water influx and prevents cell lysis.[2] However, if a UT-B inhibitor is present, acetamide efflux is blocked. This leads to unopposed osmotic water influx, causing the cell to swell and eventually lyse.[2][9] The degree of lysis, which correlates with UT-B inhibition, is measured by a decrease in optical density (absorbance) at 710 nm.[1]

Detailed Protocol:

-

Preparation: Prepare a 1% erythrocyte suspension in a buffer (e.g., PBS) containing 1.25 M acetamide and 5 mM glucose.[2][8]

-

Incubation: Add 100 µL of the erythrocyte suspension to each well of a 96-well microplate. Add 1 µL of the test compound (typically at a final concentration of 10-25 µM) to each well.[2][8] Incubate for 10-20 minutes at room temperature to allow the compound to interact with the cells.[2][8]

-

Lysis Induction: Rapidly transfer 20 µL of the erythrocyte-compound mixture to a new 96-well plate containing 180 µL of isotonic, acetamide-free buffer (e.g., PBS).[2]

-

Measurement: Immediately measure the absorbance at 710 nm using a microplate spectrophotometer. The reading should be completed within 5 minutes.[8]

-

Analysis: Calculate the percentage of lysis relative to positive (100% lysis) and negative (0% lysis) controls.[8] Increased lysis compared to the negative control indicates potential UT-B inhibition.

This is the "gold standard" method for secondary analysis and precise determination of IC50 values for confirmed hits.[1]

Principle: This kinetic assay directly measures the rate of urea transport. A suspension of erythrocytes is rapidly mixed with a hyperosmolar solution containing urea, creating a sudden inwardly directed urea gradient. This causes an initial rapid cell shrinkage due to osmotic water efflux, which is observed as an increase in scattered light intensity. This is followed by a slower cell swelling as urea and water enter the cell via UT-B, causing the scattered light signal to decrease.[2] An inhibitor will slow down the urea influx and the subsequent cell swelling phase.

Detailed Protocol:

-

Preparation: Prepare an erythrocyte suspension and a hyperosmolar urea solution (e.g., creating a 100 mM inwardly directed urea gradient upon mixing).[2] The test compound is included in both solutions for pre-incubation.

-

Mixing: In a stopped-flow apparatus, rapidly mix (<1 ms) the erythrocyte suspension with the urea-containing solution.[1]

-

Measurement: Record the change in 90-degree light scattering intensity over time. The initial rapid increase reflects water efflux (cell shrinking), and the subsequent slower decrease reflects urea and water influx (cell swelling).[2]

-

Analysis: The rate of cell swelling is fitted to an exponential function to determine the urea transport rate. By performing the experiment at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[2]

Animal models are essential to provide proof-of-concept for the diuretic potential of UT-B inhibitors.

Protocol (Mouse Model):

-

Compound Administration: Administer the UT-B inhibitor (e.g., UTBinh-14) to mice via a suitable route, such as intraperitoneal injection, to achieve therapeutic concentrations in the kidney.[1]

-

Antidiuretic Challenge: To assess the inhibitor's ability to interfere with maximum urine concentration, administer 1-deamino-8-D-arginine-vasopressin (dDAVP), a vasopressin analog that promotes water reabsorption.[4]

-

Urine Collection: Place the mice in metabolic cages to collect urine.

-

Measurement: Measure urine volume and osmolality.

-

Analysis: A successful inhibitor will cause a significant decrease in urine osmolality and an increase in urine output compared to vehicle-treated control animals.[4] As a control, the compound should not reduce urine osmolality in UT-B knockout mice.[1][4]

UT-B Related Signaling Pathways

The physiological role of UT-B extends beyond simple urea transport in the kidney. UT-B knockout or inhibition can affect various signaling pathways. One key pathway involves the production of nitric oxide (NO), a critical vasodilator.

In a uremic state, high extracellular urea concentrations can competitively inhibit the transport of L-arginine into endothelial cells.[10] Since L-arginine is the substrate for endothelial nitric oxide synthase (eNOS) to produce NO, this competition can lead to reduced NO levels and impaired vasodilation.[10] Functional inhibition of UT-B can enhance endothelial-dependent vasodilation and lower blood pressure, potentially by improving L-arginine availability for the eNOS pathway.[10]

Conclusion and Future Directions

Foundational research has established UT-B as a viable target for developing novel diuretics with a salt-sparing mechanism of action. Potent and selective inhibitors with nanomolar efficacy have been identified through robust screening and validation protocols.[1] In vivo studies have provided critical proof-of-concept, demonstrating that these inhibitors can effectively reduce urinary concentration.[4][11]

Future research will likely focus on optimizing the pharmacokinetic properties and metabolic stability of existing lead compounds.[1] While studies in rodent models are promising, testing in more clinically relevant animal models of edema is a necessary next step.[3] Furthermore, a deeper understanding of the structural basis for inhibitor binding will aid in the structure-guided design of next-generation therapeutics targeting urea transporters.[5]

References

- 1. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural characterization of human urea transporters UT-A and UT-B and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylphthalazines as small-molecule inhibitors of urea transporter UT-B and their binding model - Ran - Acta Pharmacologica Sinica [chinaphar.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of UT-B-IN-1 in Elucidating Diuretic Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UT-B-IN-1, a potent and selective inhibitor of the urea transporter B (UT-B). This compound, also known as UTBINH-14, has emerged as a critical research tool for investigating the physiological role of UT-B in the urinary concentrating mechanism and for exploring novel diuretic strategies. This document outlines the quantitative data associated with this compound's inhibitory activity, details key experimental protocols for its characterization, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action and Therapeutic Potential

Urea transporters are integral to the kidney's ability to concentrate urine through a process of intrarenal urea recycling.[1] By facilitating the transport of urea, these proteins help maintain the hyperosmotic environment of the renal medulla necessary for water reabsorption.[2] UT-B is specifically expressed in the vasa recta endothelia and erythrocytes.[1] Inhibition of UT-B disrupts this urea recycling, leading to a decrease in the medullary osmotic gradient and consequently, a diuretic effect.[1][2] This mechanism is distinct from conventional diuretics that primarily target sodium transport, suggesting that UT-B inhibitors could serve as a novel class of sodium-sparing diuretics.[3][4] Such agents hold potential for treating conditions like edema associated with congestive heart failure and cirrhosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.

| Parameter | Species | Value | Reference |

| IC50 | Human UT-B | 10 nM | [5][6][7] |

| IC50 | Mouse UT-B | 25 nM | [5][6][7] |

| IC50 (Urea Efflux) | Mouse Erythrocytes | 26.7 nM | [2][5] |

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Effect | Animal Model | Dosage | Reference |

| Urine Output | Increased | Mice with free access to water and food | 300 μg (i.p., once) | [5][7] |

| Urine Osmolality | Reduced | Mice with free access to water and food | 300 μg (i.p., once) | [5][7] |

| Urine Osmolality | Reduced by ~700 mOsm/kg H2O | Mice treated with dDAVP | - | [8] |

| Urine Urea Concentration | Reduced | Wild-type mice with dDAVP injection | - | [5][7] |

Table 2: In Vivo Diuretic Effects of this compound

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

High-Throughput Screening for UT-B Inhibitors using Erythrocyte Lysis Assay

This primary screening assay identifies potential UT-B inhibitors by measuring their effect on acetamide-induced erythrocyte lysis.[2][9]

-

Principle: Mouse erythrocytes, which express high levels of UT-B, are preloaded with acetamide, a urea analog transported by UT-B.[2][9] When these erythrocytes are rapidly diluted in an acetamide-free solution, the outwardly directed acetamide gradient drives water influx, causing the cells to swell.[2] In the absence of an inhibitor, UT-B facilitates rapid acetamide efflux, limiting cell swelling.[2][9] However, in the presence of a UT-B inhibitor, acetamide efflux is slowed, leading to unopposed cell swelling and eventual lysis.[2][9]

-

Protocol:

-

Prepare a suspension of mouse erythrocytes.

-

Preload the erythrocytes with acetamide.

-

In a multi-well plate format, add the test compounds (like this compound) at various concentrations.

-

Rapidly dilute the acetamide-loaded erythrocytes in an acetamide-free phosphate-buffered saline (PBS) solution.

-

Measure the extent of cell lysis by monitoring the change in optical density at a suitable wavelength (e.g., 710 nm).[9] A decrease in optical density indicates cell lysis and therefore, inhibition of UT-B.

-

Stopped-Flow Light Scattering for IC50 Determination

This is a more precise method used for the secondary analysis of UT-B inhibition and the quantitative determination of IC50 values.[9]

-

Principle: A stopped-flow apparatus rapidly mixes a suspension of erythrocytes with a hyperosmotic solution containing urea. This creates an inwardly directed urea gradient, causing initial osmotic water efflux and erythrocyte shrinkage, which is detected as an increase in light scattering. Subsequently, as urea enters the erythrocytes via UT-B, water follows, leading to cell re-swelling and a decrease in light scattering. The rate of re-swelling is proportional to the rate of urea transport. Inhibitors of UT-B will slow this re-swelling phase.

-

Protocol:

-

Prepare a suspension of erythrocytes in PBS.

-

In a stopped-flow instrument, rapidly mix the erythrocyte suspension with a urea-containing PBS solution to create an inwardly directed urea gradient.

-

Monitor the change in light scattering at a 90° angle over time.

-

Repeat the experiment with varying concentrations of this compound.

-

The rate of cell re-swelling is calculated from the light scattering curves.

-

Plot the inhibition of the re-swelling rate against the concentration of this compound to determine the IC50 value.

-

In Vivo Diuresis Studies in Mice

These experiments assess the diuretic efficacy of this compound in a living organism.

-

Animal Model: Male wild-type and UT-B knockout mice are used.[7]

-

Protocol:

-

House the mice in metabolic cages to allow for the collection of urine.

-

Provide the mice with free access to food and water.

-

Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 300 μg).[7] A vehicle control group should also be included.

-

Collect urine at specified time intervals (e.g., over 24 hours).

-

Measure the total urine volume, osmolality, and urea concentration.

-

In some protocols, the vasopressin V2-receptor agonist dDAVP is administered to induce an antidiuretic state, allowing for the assessment of the inhibitor's ability to counteract this effect.[5][7]

-

Visualizations

The following diagrams illustrate the mechanism of action, experimental workflows, and logical relationships central to this compound research.

Caption: Mechanism of this compound induced diuresis.

References

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urea Transporter Inhibitors as Novel Diuretics [jscimedcentral.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Impact of Urea Transporter B (UT-B) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological consequences of inhibiting the Urea Transporter B (UT-B), a key protein in urea transport across cell membranes. UT-B's role extends beyond its well-established function in the renal urine concentrating mechanism, with emerging evidence pointing to its significance in vascular physiology and cellular health. This document details the quantitative physiological changes observed upon UT-B inhibition, outlines the experimental protocols used to elicit these findings, and illustrates the underlying molecular signaling pathways.

Core Physiological Effects of UT-B Inhibition

Inhibition of UT-B, either through genetic knockout in animal models or via pharmacological agents, leads to a range of measurable physiological changes. These effects are primarily linked to the disruption of urea transport, resulting in altered fluid balance, vascular tone, and cellular responses to urea accumulation.

Renal Effects: Diuresis and Reduced Urine Concentration

The most prominent effect of UT-B inhibition is a moderate diuretic effect, characterized by increased urine output and decreased urine osmolality.[1][2] This is a direct consequence of disrupting the renal medullary countercurrent exchange system, where UT-B facilitates urea recycling between the descending and ascending vasa recta.[3] This impairment leads to a reduction in the medullary interstitial osmotic gradient, thereby diminishing the driving force for water reabsorption in the collecting ducts.[1][2]

UT-B knockout mice exhibit a roughly 30% reduction in their ability to concentrate urine, with a more pronounced defect in concentrating urea (approximately 50%) compared to other solutes.[2] Pharmacological inhibition with agents like UTBinh-14 mirrors these findings, causing a significant drop in urine osmolality, particularly under antidiuretic conditions stimulated by vasopressin agonists.[4]

Table 1: Quantitative Effects of UT-B Knockout on Renal Parameters in Mice

| Parameter | Wild-Type (WT) | UT-B Knockout (-/-) | Percentage Change | Reference |

| Urine Output (24h) | Varies by study | ~50% increase | Increase | [1] |

| Maximum Urine Osmolality (mOsm/kg H₂O) | ~2000 | ~1500 | ~25% decrease | [1] |

| Urine Urea Concentration (Uurea) | Varies by study | ~50% decrease | Decrease | [2] |

| Urea Clearance | Normal | ~25% decrease | Decrease | [2] |

| Plasma Osmolality (mOsm/kg H₂O) | Normal | Slightly elevated (+6) | Increase | [2] |

Table 2: Effects of UT-B Inhibitor (UTBinh-14) on Urine Osmolality in Mice

| Condition | Vehicle-Treated (mOsm/kg H₂O) | UTBinh-14-Treated (mOsm/kg H₂O) | Reduction (mOsm/kg H₂O) | Reference |

| dDAVP-Stimulated | Varies by study | Lower | ~700 | [4] |

| Free Access to Water | Varies by study | Significantly reduced | - | [4] |

Vascular Effects: Vasodilation and Blood Pressure Reduction

A significant extrarenal consequence of UT-B inhibition is its impact on the cardiovascular system. Both genetic deletion of UT-B and administration of UT-B inhibitors like PU-14 have been shown to lower blood pressure in both normotensive and hypertensive animal models.[3][5] This hypotensive effect is attributed to enhanced endothelium-dependent vasodilation.[3]

The underlying mechanism involves the accumulation of intracellular urea in endothelial cells following UT-B inhibition. This leads to a downregulation of arginase I and a subsequent upregulation of endothelial nitric oxide synthase (eNOS) expression and phosphorylation.[3][6] The increased eNOS activity results in greater nitric oxide (NO) production, a potent vasodilator.[3]

Table 3: Quantitative Effects of UT-B Inhibition on Blood Pressure

| Model | Treatment | Effect on Blood Pressure | Reference |

| UT-B Knockout Mice | Genetic Deletion | Reduced blood pressure | [3] |

| Wistar-Kyoto (WKY) Rats | PU-14 Inhibitor | Reduced blood pressure | [3][7] |

| Spontaneous Hypertensive Rats (SHRs) | PU-14 Inhibitor | Reduced blood pressure | [3][7] |

Cellular Effects: Apoptosis and DNA Damage

In tissues where UT-B is expressed, its inhibition and the resultant intracellular urea accumulation can trigger cellular stress pathways. In bladder urothelial cells, UT-B deficiency has been shown to cause DNA damage and increase apoptosis.[5] This is associated with an upregulation of inducible nitric oxide synthase (iNOS) and a downregulation of arginase I.[5] High concentrations of urea, as would occur with UT-B inhibition, can induce apoptosis in renal medullary cells, a process involving caspase-3 activation.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of UT-B inhibition.

In Vivo Diuresis and Urine Concentration Assay in Mice

This protocol is used to assess the diuretic effect of UT-B inhibitors in a mouse model.

-

Animal Acclimation: House male C57BL/6 mice (wild-type and UT-B knockout) in metabolic cages for at least 3 days to acclimate. Provide free access to a standard diet and water.

-

Baseline Urine Collection: Collect urine for a 24-hour baseline period to measure initial urine volume, osmolality, and solute concentrations.

-

Inhibitor Administration: Administer the UT-B inhibitor (e.g., UTBinh-14, 300 µg) or vehicle control via intraperitoneal injection.

-

dDAVP Administration (for antidiuretic conditions): Co-administer the vasopressin analog dDAVP (1 mg/kg) to stimulate urine concentration.

-

Urine Collection: Collect urine in 2-hour or 4-hour intervals for up to 12 or 24 hours.

-

Sample Analysis: Measure urine volume. Centrifuge urine samples to remove debris and measure osmolality using a vapor pressure osmometer. Analyze urea and electrolyte (Na+, K+, Cl-) concentrations using commercially available assay kits.

-

Data Analysis: Compare urine volume, osmolality, and solute excretion between inhibitor-treated and vehicle-treated groups, as well as between wild-type and knockout mice. Statistical significance is typically determined using a t-test or ANOVA.

Erythrocyte Lysis Assay for Screening UT-B Inhibitors

This high-throughput screening assay is based on the principle that inhibiting UT-B in erythrocytes pre-loaded with a urea analog (acetamide) will lead to cell lysis upon exposure to a hypotonic solution.[4][9]

-

Erythrocyte Preparation: Obtain fresh blood (e.g., from mice) in a heparinized tube. Wash erythrocytes three times in a phosphate-buffered saline (PBS) solution by centrifugation (500 x g for 5 minutes) and aspiration of the supernatant.

-

Acetamide Loading: Resuspend the washed erythrocytes in a solution containing acetamide to allow it to equilibrate across the cell membrane.

-

Compound Incubation: Incubate the acetamide-loaded erythrocytes with the test compounds (potential UT-B inhibitors) at various concentrations.

-

Hypotonic Lysis: Rapidly mix the erythrocyte suspension with a large volume of a hypotonic solution in a 96-well plate.

-

Detection: Measure the extent of cell lysis by reading the absorbance of released hemoglobin at a specific wavelength (e.g., 710 nm) using a plate reader. Reduced absorbance indicates less lysis and therefore inhibition of acetamide efflux via UT-B.

-

Data Analysis: Calculate the percentage of lysis for each compound concentration relative to positive (no inhibitor) and negative (100% lysis) controls. Determine the IC50 value for active compounds.

Stopped-Flow Light Scattering for Urea Transport Measurement

This technique provides a direct and quantitative measurement of urea transport kinetics across the erythrocyte membrane.[10][11]

-

Erythrocyte Preparation: Prepare washed erythrocytes as described in the erythrocyte lysis assay protocol.

-

Inhibitor Incubation: Incubate the erythrocytes with the UT-B inhibitor or vehicle control.

-

Stopped-Flow Measurement: In a stopped-flow apparatus, rapidly mix the erythrocyte suspension with a hyperosmolar solution containing urea. This creates an inwardly directed urea gradient.

-

Light Scattering Detection: The initial osmotic water efflux causes the cells to shrink, which increases 90° light scattering. Subsequent urea influx, followed by water, causes the cells to swell back towards their original volume, decreasing the light scattering signal. Monitor the change in light scattering over time at a wavelength of 530 nm.[11]

-

Data Analysis: The rate of cell swelling (decreasing light scatter) is proportional to the rate of urea transport. Fit the kinetic data to an exponential function to determine the rate constant, which reflects the urea permeability of the membrane. Compare the rate constants between inhibitor-treated and control groups.

Western Blotting for Protein Expression Analysis

This protocol is used to quantify the expression levels of proteins such as UT-B, eNOS, and arginase I in tissue or cell lysates.[12][13]

-

Sample Preparation: Homogenize tissue samples (e.g., aorta, kidney medulla) or lyse cultured cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-UT-B, anti-eNOS, anti-p-eNOS, anti-arginase I) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Protein Localization

This technique is used to visualize the subcellular localization of UT-B in tissues like the kidney.[14][15][16]

-

Tissue Preparation: Fix the tissue (e.g., kidney) in 4% paraformaldehyde, embed in paraffin, and cut thin sections. Alternatively, use frozen sections.

-

Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate the tissue sections. Perform antigen retrieval by heating the sections in a citrate buffer to unmask the epitopes.

-

Permeabilization and Blocking: Permeabilize the cells with a detergent like Triton X-100 and block non-specific binding sites with a blocking solution (e.g., serum from the same species as the secondary antibody).

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against UT-B.

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with an anti-fade mounting medium.

-

Imaging: Visualize the sections using a fluorescence or confocal microscope. The localization of the fluorescent signal indicates the location of the UT-B protein.

Signaling Pathways and Logical Relationships

The physiological effects of UT-B inhibition are mediated by specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these relationships.

References

- 1. Urea transporter proteins as targets for small-molecule diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Functional inhibition of urea transporter UT-B enhances endothelial-dependent vasodilatation and lowers blood pressure via L-arginine-endothelial nitric oxide synthase-nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 10. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fortislife.com [fortislife.com]

- 14. Localization of the urea transporter UT-B protein in human and rat erythrocytes and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Immunofluorescence on Fresh Frozen Kidney Tissue - Validation of Antibodies [protocols.io]

In-depth Technical Guide: UT-B-IN-1 IC50 Values and Mechanism of Action in Human and Mouse Models

This technical guide provides a comprehensive overview of the urea transporter B (UT-B) inhibitor, UT-B-IN-1, focusing on its half-maximal inhibitory concentration (IC50) values in human and mouse models. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the experimental protocols used to determine these values and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in both human and mouse models, as well as in a functional assay measuring urea efflux. The IC50 values are summarized in the table below for clear comparison.

| Model System | Target | IC50 Value |

| Human | UT-B | 10 nM[1][2] |

| Mouse | UT-B | 25 nM[1][2] |

| Erythrocytes (preloaded with urea) | Urea Efflux | 26.7 nM[1] |

Mechanism of Action

This compound is a reversible and competitive inhibitor of the urea transporter B (UT-B).[1] It selectively targets UT-B over UT-A isoforms.[1] The primary mechanism of action involves the direct binding of this compound to the UT-B protein, thereby blocking the channel through which urea passes and inhibiting the transport of urea across the cell membrane. Computational docking analyses suggest that this compound binds to the cytoplasmic side of the UT-B channel.

Signaling Pathway of Urea Transport Inhibition by this compound

Caption: Competitive inhibition of the UT-B transporter by this compound.

Experimental Protocols

The determination of this compound IC50 values relies on specific in vitro assays that measure the rate of urea transport. The two primary methods cited are the stopped-flow light scattering assay and the erythrocyte lysis assay.

Stopped-Flow Light Scattering Assay

This technique is used to measure the rapid kinetics of urea transport into cells, typically red blood cells (erythrocytes). The principle is based on the change in cell volume, and consequently light scattering, as urea and water move across the cell membrane.

Protocol:

-

Cell Preparation: Isolate human or mouse erythrocytes and wash them in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Reagent Preparation:

-

Prepare a suspension of erythrocytes in PBS.

-

Prepare a second solution containing a high concentration of urea in PBS.

-

Prepare stock solutions of this compound at various concentrations.

-

-

Assay Procedure:

-

A stopped-flow apparatus is used to rapidly mix the erythrocyte suspension with the urea-containing solution, creating an inwardly directed urea gradient.

-

The change in light scattering at a 90-degree angle is monitored over time. The influx of urea causes an osmotic influx of water, leading to cell swelling and a decrease in light scattering.

-

To determine the IC50, the assay is performed with different concentrations of this compound pre-incubated with the erythrocytes.

-

-

Data Analysis: The rate of change in light scattering is proportional to the rate of urea transport. The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a concentration-response curve.

Experimental Workflow for Stopped-Flow Light Scattering Assay

Caption: Workflow for determining IC50 using the stopped-flow light scattering assay.

Erythrocyte Lysis Assay

This is a high-throughput screening method used to identify inhibitors of urea transport. It is based on the principle of osmotic lysis.

Protocol:

-

Cell and Reagent Preparation:

-

Isolate human or mouse erythrocytes.

-

Load the erythrocytes with a solute like acetamide.

-

Prepare a hypotonic solution.

-

Prepare stock solutions of this compound at various concentrations.

-

-

Assay Procedure:

-

The acetamide-loaded erythrocytes are rapidly suspended in the hypotonic solution.

-

In the absence of an inhibitor, urea (or its analog acetamide) rapidly exits the cell down its concentration gradient. This is followed by water efflux, causing the cells to shrink and remain intact.

-

In the presence of a UT-B inhibitor like this compound, the efflux of acetamide is blocked. The cells swell due to the osmotic influx of water into the hypertonic intracellular environment and eventually lyse.

-

The degree of hemolysis is quantified by measuring the absorbance of released hemoglobin.

-

-

Data Analysis: The absorbance is proportional to the degree of inhibition of urea transport. The IC50 is calculated by plotting the percentage of lysis (inhibition of transport) against the concentration of this compound.

Experimental Workflow for Erythrocyte Lysis Assay

Caption: Workflow for determining IC50 using the erythrocyte lysis assay.

References

An In-depth Technical Guide to the Reversible and Competitive Inhibition of UT-B by UT-B-IN-1

This guide provides a comprehensive overview of UT-B-IN-1 (also known as UTBINH-14), a potent and selective inhibitor of the urea transporter B (UT-B). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental characterization of this compound.

Core Concepts: Reversible and Competitive Inhibition

This compound exhibits a reversible and competitive mode of inhibition against the UT-B transporter.[1][2]

-

Reversible Inhibition: This implies that this compound binds to the UT-B transporter through non-covalent interactions. The inhibitor can associate with and dissociate from the enzyme, and the enzyme's activity can be fully restored upon removal of the inhibitor.[2][3] This is in contrast to irreversible inhibitors, which typically form strong, covalent bonds with the enzyme.[3]

-

Competitive Inhibition: In this mechanism, the inhibitor, this compound, possesses a structural similarity to the natural substrate of the transporter, urea.[2][4] Consequently, it competes with urea for binding to the active site of the UT-B transporter. When this compound is bound to the active site, it prevents urea from binding and being transported. The level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. Increasing the concentration of urea can overcome the inhibitory effect of this compound.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Species | Value (nM) | Assay Conditions | Reference |

| IC50 | Human | 10 | Erythrocyte Lysis Assay | [1][2] |

| IC50 | Mouse | 25 | Erythrocyte Lysis Assay | [1][2] |

| IC50 | Mouse | 26.7 | Urea Efflux in Erythrocytes |

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Species | Effect | Dosage | Reference |

| Urine Output | Mouse | Increased | 300 µg; i.p., once | |

| Urine Osmolality | Mouse | Reduced | 300 µg; i.p., once | |

| Urine Urea Concentration | Mouse | Reduced | 300 µg; i.p., once |

Table 2: In Vivo Effects of this compound in Mice

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.

Erythrocyte Lysis Assay for High-Throughput Screening

This optical assay is used to screen for UT-B inhibitors by measuring the hypotonic lysis of erythrocytes pre-loaded with a urea analog, acetamide.

Caption: Workflow for the erythrocyte lysis-based high-throughput screening assay.

Detailed Steps:

-

Erythrocyte Preparation: Dilute whole blood to a hematocrit of approximately 1% in phosphate-buffered saline (PBS) containing 1.25 M acetamide and 5 mM glucose.

-

Compound Addition: Add 100 µL of the erythrocyte suspension to each well of a 96-well round-bottom microplate. Add 1 µL of the test compound (for this compound, a concentration of 25 µM can be used) to the wells.

-

Hypotonic Lysis Induction: Transfer 5 µL of the erythrocyte and compound mixture to a 384-well plate containing 45 µL of PBS. This creates a hypotonic environment, causing water to enter the erythrocytes.

-

Incubation: Incubate the plate for 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 650 nm using a microplate reader. A decrease in absorbance indicates less lysis and therefore, inhibition of acetamide transport out of the cells.

Stopped-Flow Light Scattering for Measuring Urea Transport

This technique directly measures the kinetics of urea transport across the erythrocyte membrane by monitoring changes in cell volume via light scattering.

Caption: Experimental workflow for stopped-flow light scattering analysis of urea transport.

Detailed Steps:

-

Sample Preparation: Prepare a suspension of erythrocytes in PBS. Also, prepare a solution of urea in PBS (e.g., 100 mM). Prepare stock solutions of this compound at various concentrations.

-

Loading the Apparatus: Load the erythrocyte suspension into one syringe of the stopped-flow apparatus. For inhibition studies, pre-incubate the erythrocytes with this compound. Load the urea solution into the second syringe. This compound can also be included in this solution.

-

Rapid Mixing: The two solutions are rapidly mixed, creating an inwardly directed urea gradient.

-

Data Acquisition: The change in 90° light scattering is monitored over time. As urea enters the erythrocytes followed by water, the cells swell, causing a decrease in light scattering. The rate of this change is proportional to the rate of urea transport.

Signaling Pathway Modulation

Inhibition of UT-B by this compound has been shown to modulate the L-arginine-endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway.

Caption: Proposed mechanism of this compound's effect on the L-arginine-eNOS-NO pathway.

Mechanism of Action:

-

UT-B Inhibition: this compound blocks the UT-B transporter on endothelial cells.

-

Intracellular Urea Reduction: This inhibition leads to a decrease in the transport of urea into the endothelial cells.

-

Reduced Arginase Activity: Intracellular urea can act as a feedback inhibitor of arginase, an enzyme that competes with eNOS for their common substrate, L-arginine. By lowering intracellular urea, the inhibition of arginase is reduced.

-

Increased L-arginine Availability for eNOS: With reduced competition from arginase, more L-arginine is available for eNOS.

-

Enhanced NO Production: Increased substrate availability for eNOS leads to enhanced production of nitric oxide (NO).

-

Vasodilation: NO is a potent vasodilator, and its increased production leads to relaxation of the blood vessels.

Logical Relationship of Inhibition

The following diagram illustrates the logical relationship of the reversible and competitive inhibition of UT-B by this compound.

Caption: Competitive binding of urea and this compound to the UT-B transporter active site.

This guide provides a foundational understanding of the reversible and competitive inhibition of UT-B by this compound. For more detailed information, please refer to the cited scientific literature.

References

Preliminary Studies on UT-B-IN-1: A Novel Inhibitor for Kidney Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on UT-B-IN-1, a potent and selective inhibitor of the urea transporter B (UT-B). UT-B plays a crucial role in the kidney's urine concentrating mechanism, making it a promising therapeutic target for diuretic development. This document outlines the mechanism of action of this compound, summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to facilitate further investigation and drug development efforts.

Core Concepts: The Role of UT-B in Renal Physiology

Urea transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes. In the kidney, UT-B is predominantly expressed in the descending vasa recta and red blood cells.[1][2][3][4] It is integral to the countercurrent exchange system, which is responsible for generating and maintaining the high urea concentration gradient in the renal medulla necessary for producing concentrated urine.[1][2] Inhibition of UT-B disrupts this process, leading to increased urine output (diuresis) and reduced urine osmolality, a potentially novel diuretic strategy.[1][5]

This compound: A Potent and Selective UT-B Inhibitor

This compound is a small molecule inhibitor belonging to the triazolothienopyrimidine class.[5] It has been identified as a reversible and competitive inhibitor of UT-B, demonstrating high affinity and selectivity.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Species | Target | IC50 Value | Assay |

| Human | UT-B | 10 nM | Erythrocyte Osmotic Lysis |

| Mouse | UT-B | 25 nM | Erythrocyte Osmotic Lysis |

Data sourced from Yao et al., 2012.[5]

Table 2: In Vivo Efficacy of this compound in Mice

| Treatment | Urine Output | Urine Osmolality | Urine Urea Concentration |

| Vehicle | Baseline | Baseline | Baseline |

| This compound (300 µg; i.p.) | Increased | Reduced | Reduced |

Mice had free access to food and water. Data sourced from MedchemExpress and Yao et al., 2012.[5][6]

Table 3: Selectivity and Cytotoxicity of this compound

| Parameter | Result | Cell Line/Target |

| Selectivity | High selectivity for UT-B over UT-A isoforms | Not specified |

| Cytotoxicity | No cytotoxic effect observed | MDCK cells |

Data sourced from MedchemExpress.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used in the preliminary studies of this compound.

Erythrocyte Osmotic Lysis Assay for UT-B Inhibition

This high-throughput screening assay is used to identify and characterize UT-B inhibitors.

Principle: The assay is based on the hypotonic lysis of erythrocytes pre-loaded with a urea analog, such as acetamide.[5][7] UT-B facilitates the efflux of acetamide, which limits the influx of water and subsequent cell lysis.[5] Inhibition of UT-B slows acetamide efflux, leading to increased cell swelling and lysis, which can be measured optically.[7]

Protocol:

-

Erythrocyte Preparation: Freshly collected mouse or human erythrocytes are washed and suspended in a phosphate-buffered saline (PBS) solution.

-

Acetamide Loading: Erythrocytes are incubated with a solution containing acetamide to allow for its uptake into the cells.

-

Inhibitor Incubation: The acetamide-loaded erythrocytes are then incubated with varying concentrations of this compound or a vehicle control.

-

Hypotonic Challenge: The erythrocyte suspension is rapidly mixed with a hypotonic solution, creating an outwardly directed acetamide gradient and an inwardly directed water gradient.

-

Lysis Measurement: The change in optical density (due to cell lysis) is measured over time using a spectrophotometer or a plate reader.

-

Data Analysis: The rate of lysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.

In Vivo Diuresis Studies in Mice

These studies assess the diuretic effect of this compound in a living organism.

Protocol:

-

Animal Acclimation: Mice are housed in metabolic cages and allowed to acclimate for a period before the experiment.

-

Baseline Measurements: Urine and blood samples are collected to determine baseline urine output, osmolality, and urea concentration.

-

Drug Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) injection. A control group receives a vehicle injection.

-

Urine Collection: Urine is collected at specified time intervals after drug administration.

-

Sample Analysis: The volume, osmolality, and urea concentration of the collected urine samples are measured.

-

Data Analysis: The changes in urine parameters in the this compound treated group are compared to the control group to evaluate the diuretic effect.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts and processes discussed, the following diagrams have been generated using the DOT language.

References

- 1. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UT-B-deficient mice develop renal dysfunction and structural damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea transporter - Wikipedia [en.wikipedia.org]

- 4. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

UT-B-IN-1: A Comprehensive Technical Guide on the Potent and Selective Urea Transporter B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of UT-B-IN-1, a potent and selective inhibitor of the urea transporter B (UT-B). The document details the quantitative data associated with its efficacy, the experimental protocols for its characterization, and visual representations of its mechanism and the workflows used in its discovery.

Introduction to Urea Transporter B (UT-B) and the Rationale for Inhibition

Urea transporters (UTs) are membrane proteins that facilitate the passive transport of urea across cell membranes. In mammals, two main families of urea transporters exist: UT-A (encoded by the SLC14A2 gene) and UT-B (encoded by the SLC14A1 gene). UT-B is widely expressed in various tissues, including the descending vasa recta of the kidney, erythrocytes, brain, heart, and bladder.

In the kidney, UT-B plays a crucial role in the urine concentrating mechanism by facilitating the countercurrent exchange of urea, which helps maintain a hyperosmotic medullary interstitium. Inhibition of UT-B has been proposed as a novel diuretic strategy. Unlike conventional diuretics that target sodium transport, UT-B inhibitors are expected to induce diuresis by reducing urea reabsorption, a mechanism often referred to as "urearesis". This approach may offer a sodium-sparing diuretic effect, potentially beneficial in conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) of 100,000 chemically diverse small molecules. The screening aimed to find potent and selective inhibitors of mouse UT-B to enable proof-of-concept studies in animal models.

The HTS utilized an optical assay based on the hypotonic lysis of mouse erythrocytes, which naturally express high levels of UT-B. This assay exploits the transport of acetamide, a urea analog, by UT-B. In the assay, erythrocytes pre-loaded with acetamide are subjected to a large, outwardly directed acetamide gradient, causing transient cell swelling. UT-B facilitates the efflux of acetamide, which limits water influx and subsequent cell lysis. Inhibition of UT-B slows acetamide efflux, leading to unopposed cell swelling and lysis, which can be measured optically.

This screening identified a novel class of triazolothienopyrimidine compounds as potent UT-B inhibitors. Subsequent optimization and analysis of structural analogs led to the identification of UTBinh-14 (referred to here as this compound) as the most potent compound in this series.

Mechanism of Action

This compound is a reversible and competitive inhibitor of UT-B. It acts by competing with urea for binding to the transporter protein. Studies have suggested that this compound binds to a site within a cleft on the intracellular surface of the UT-B protein. More recent structural studies have provided a detailed molecular basis for its inhibitory mechanism and its selectivity for UT-B over UT-A isoforms. The inhibitor has been shown to bind at both the extracellular and intracellular sides of the UT-B channel pore.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Species | Value | Reference |

| IC50 (UT-B) | Human | 10 nM | |

| Mouse | 25 nM | ||

| Erythrocyte Urea Efflux | 26.7 nM | ||

| In Vivo Efficacy | Mouse | Reduced urine osmolality by ~700 mOsm/kg H2O | |

| Cytotoxicity (MDCK cells) | - | No cytotoxic effect up to 10 µM |

Experimental Protocols

This assay was central to the discovery of this compound.

-

Principle: Inhibition of UT-B-mediated acetamide efflux from pre-loaded erythrocytes leads to osmotic cell lysis, which is quantified by changes in light absorbance.

-

Methodology:

-

Mouse erythrocytes, which endogenously express UT-B, are collected and washed.

-

The erythrocytes are pre-loaded with acetamide by incubation in a hypertonic acetamide solution (e.g., 1.25 M).

-

The acetamide-loaded erythrocytes are then rapidly diluted into an acetamide-free phosphate-buffered saline (PBS) solution containing the test compounds (e.g., at 25 µM).

-

The resulting hypotonic stress causes water to enter the cells. In the absence of an inhibitor, UT-B facilitates the rapid efflux of acetamide, reducing the osmotic gradient and preventing lysis.

-

In the presence of a UT-B inhibitor, acetamide efflux is blocked, leading to sustained cell swelling and eventual lysis.

-

Cell lysis is measured as a decrease in near-infrared light absorbance at a single time point.

-

This quantitative assay was used to determine the IC50 values of this compound.

-

Principle: The kinetics of cell volume changes in response to an osmotic gradient are measured by 90° light scattering.

-

Methodology:

-

A suspension of erythrocytes (from human or mouse) is rapidly mixed with a hyperosmolar solution containing urea, creating an inwardly directed urea gradient (e.g., 100 mM).

-

The initial mixing causes rapid osmotic water efflux, resulting in cell shrinkage and an increase in light scattering.

-

Subsequently, urea and water enter the cell via UT-B, leading to cell swelling and a decrease in light scattering.

-

The rate of cell swelling is proportional to the rate of urea transport.

-

The experiment is repeated with varying concentrations of this compound present in both the erythrocyte suspension and the urea-containing solution.

-

The rate of swelling is plotted against the inhibitor concentration to determine the IC50 value.

-

In Vivo Studies

In vivo studies in mice have provided proof-of-concept for the diuretic potential of this compound.

-

dDAVP-Induced Antidiuresis Model:

-

Mice were treated with the vasopressin V2-receptor agonist dDAVP to induce maximal urine concentration.

-

Intraperitoneal administration of this compound resulted in a significant reduction in urine osmolality (approximately 700 mOsm/kg H2O lower than in vehicle-treated mice).

-

The resulting urine osmolality in treated mice was comparable to that of UT-B knockout mice, suggesting near-complete functional inhibition of UT-B.

-

-

Normal Hydration Model:

-

In mice with free access to food and water, a single intraperitoneal injection of this compound (300 µg) led to increased urine output and reduced urine osmolality and urea concentration.

-

-

Selectivity Confirmation:

-

This compound had no effect on urine osmolality in UT-B knockout mice, confirming its specific action on the UT-B transporter.

-

Visualizations

Caption: Mechanism of UT-B inhibition by this compound.

Caption: Workflow for the discovery of this compound.

UT-B-IN-1: A Technical Guide to Its High Selectivity for the UT-B Urea Transporter Isoform

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective urea transporter inhibitor, UT-B-IN-1. The document focuses on its remarkable selectivity for the UT-B isoform (encoded by the SLC14A1 gene) over the UT-A isoforms (encoded by the SLC14A2 gene). All quantitative data, detailed experimental methodologies, and visual representations of key processes are presented to offer a comprehensive resource for professionals in the field.

Quantitative Analysis of this compound's Inhibitory Potency

This compound, also known as UTBINH-14, is a potent, reversible, and competitive inhibitor of the UT-B urea transporter.[1][2] Its high selectivity for UT-B over UT-A isoforms has been consistently demonstrated.[1][2][3][4] The available quantitative data on the inhibitory activity of this compound is summarized in the table below.

| Target | Species | IC50 (nM) | Assay Method |

| UT-B | Human | 10 | Stopped-flow light scattering |

| UT-B | Mouse | 25 | Stopped-flow light scattering |

| UT-A1 | Not specified | No inhibition at high concentrations | Transepithelial urea transport assay |

IC50 values represent the concentration of the inhibitor required to reduce the transporter activity by 50%.

It is noteworthy that specific IC50 values for this compound against the various UT-A isoforms (UT-A1, UT-A2, UT-A3, etc.) are not extensively reported in the literature. However, studies have confirmed a selectivity of over a thousand-fold for UT-B compared to UT-A. This high degree of selectivity makes this compound an invaluable tool for studying the specific physiological roles of the UT-B transporter.

Experimental Protocols

The determination of this compound's potency and selectivity relies on specific and robust experimental assays. The detailed methodologies for the key experiments are outlined below.

Stopped-Flow Light Scattering Assay for UT-B Inhibition

This assay is the gold standard for quantifying the inhibitory activity of compounds against the UT-B transporter, which is endogenously expressed in red blood cells (erythrocytes).[1] The principle of this method is to measure the change in cell volume as a result of urea influx, which is detected by changes in light scattering.

Methodology:

-

Erythrocyte Preparation:

-

Obtain fresh whole blood (human or mouse).

-

Wash the erythrocytes three times in a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other blood components.

-

Resuspend the washed erythrocytes in PBS to a final hematocrit of approximately 0.5%.

-

-

Stopped-Flow Measurement:

-

Use a stopped-flow apparatus equipped with a light scattering detector set at a 90° angle to the incident light.

-

Load one syringe of the stopped-flow instrument with the erythrocyte suspension containing varying concentrations of this compound.

-

Load the second syringe with a hyperosmotic urea solution (e.g., PBS containing 200 mM urea), also containing the corresponding concentrations of this compound.

-

Rapidly mix the contents of the two syringes. This creates an inwardly directed urea gradient (e.g., 100 mM).

-

The initial mixing causes a rapid osmotic water efflux, leading to cell shrinkage and an increase in light scattering.

-

Subsequently, urea and water influx through UT-B causes the cells to swell, resulting in a decrease in light scattering.

-

Record the time course of the scattered light signal.

-

-

Data Analysis:

-

The rate of cell swelling is proportional to the rate of urea transport.

-

Fit the swelling phase of the light scattering curve to an exponential function to determine the rate constant.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Transepithelial Urea Transport Assay for UT-A Inhibition

To assess the selectivity of this compound, its effect on UT-A isoforms is measured. This is typically done using a polarized epithelial cell line, such as Madin-Darby Canine Kidney (MDCK) cells, that has been stably transfected to express a specific UT-A isoform (e.g., UT-A1).[5][6][7][8]

Methodology:

-

Cell Culture:

-

Culture MDCK cells stably expressing the desired UT-A isoform (e.g., UT-A1) on permeable filter supports (e.g., Transwell inserts) until a confluent and polarized monolayer is formed.

-

Confirm the polarization of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Urea Flux Measurement:

-

Wash the cell monolayers with a balanced salt solution.

-

Add fresh medium to the apical and basolateral chambers. The basolateral medium should contain [14C]-labeled urea.

-

Add varying concentrations of this compound to both the apical and basolateral chambers.

-

To stimulate UT-A1 activity, agents that increase intracellular cAMP levels, such as forskolin or vasopressin, are typically added to the basolateral medium.[5][6][7][8]

-

At specified time intervals, collect samples from the apical chamber.

-

Quantify the amount of [14C]urea that has been transported from the basolateral to the apical chamber using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of transepithelial urea flux.

-

Determine the percentage of inhibition of the stimulated urea flux for each concentration of this compound.

-

If inhibition is observed, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For this compound, no significant inhibition is expected even at high concentrations.

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for determining UT-B inhibition using a stopped-flow light scattering assay.

Caption: Workflow for assessing UT-A1 inhibition via a transepithelial urea flux assay.

Caption: Signaling pathway for the regulation of UT-A1 by vasopressin.

References

- 1. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Urea transporter proteins as targets for small-molecule diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of UT-A1-mediated transepithelial urea flux in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Urea transport in MDCK cells that are stably transfected with UT-A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using UT-B-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of UT-B-IN-1, a selective inhibitor of the urea transporter-B (UT-B). The following sections detail the mechanism of action, experimental protocols, and relevant data for planning and executing in vivo studies.

Introduction and Mechanism of Action

This compound is a potent, reversible, and competitive inhibitor of the urea transporter-B (UT-B), which plays a crucial role in the kidney's urine concentrating mechanism.[1][2][3] UT-B, encoded by the SLC14A1 gene, is primarily found in the vasa recta of the renal medulla and in red blood cells.[2][4][5] By inhibiting UT-B, this compound disrupts the countercurrent exchange system, leading to a decrease in the medullary osmotic gradient and consequently, reduced water reabsorption from the collecting ducts. This results in an increase in urine output (diuresis) and a reduction in urine osmolality.[1][2][3] this compound exhibits high selectivity for UT-B over UT-A isoforms.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 | Assay |

| UT-B | Human | 10 nM | Erythrocyte Lysis Assay |

| UT-B | Mouse | 25 nM | Erythrocyte Lysis Assay |

| UT-B | Mouse | 26.7 nM | Urea Efflux in Erythrocytes |

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice

| Parameter | Value | Animal Model | Dosing | Notes |

| Peak Kidney Concentration | ~10 µM | Wild-type mice | 300 µg, single i.p. injection | Concentration normalized to kidney water volume. |

| Time to Peak Kidney Conc. | Not specified | Wild-type mice | 300 µg, single i.p. injection | Concentration remained >1 µM for at least 4 hours. |

| Reduction in Urine Osmolality | ~700 mOsm/kg H₂O | dDAVP-treated mice | 300 µg, single i.p. injection | Compared to vehicle-treated mice. |

Experimental Protocols